2,5,6-Trichloronicotinic acid
Overview
Description
2,5,6-Trichloronicotinic acid is a chemical compound with the molecular formula C6H2Cl3NO2 . It has a molecular weight of 226.44 .
Synthesis Analysis
The synthetic route for this compound adopts 2,6-dichloro nicotinic acid as a raw material. The this compound is prepared through three steps of reactions .Molecular Structure Analysis
The molecular structure of this compound consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon-carbon bond . The IUPAC name for this compound is 2,5,6-trichloropyridine-3-carboxylic acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 226.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 224.915111 g/mol . The topological polar surface area is 50.2 Ų .Scientific Research Applications
Synthesis and Evaluation of Bifunctional Chelators for Technetium : 6-Hydrazinonicotinic acid (HYNIC) and its analogues, such as 2-chloro-6-hydrazinonicotinic acid, are investigated for their ability to bind technetium, a radioactive element used in medical imaging. These compounds are explored for their potential in synthesizing bioconjugates for radiolabelling with Tc-99m, a technetium isotope. The study focuses on understanding the coordination chemistry of these compounds with technetium to improve labeling efficiency and isomerism (Meszaros, Dose, Biagini, & Blower, 2011).
Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles : This research utilizes the carboxylic acid anion moiety as a directing group in cross-coupling reactions. It examines the selective synthesis of nicotinic acids and triazoles, including 2,6-dichloronicotinic acid, to produce substituted derivatives under various conditions. The study explores the potential of these reactions in creating complex organic compounds (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).
Characterization of Rhodococcus erythropolis Transforming 2-Chloro-3-Cyanopyridine to 2-Chloronicotinic Acid : This paper discusses the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a newly isolated strain of Rhodococcus erythropolis. The study investigates the potential of this microorganism in producing 2-chloronicotinic acid, a key precursor in synthesizing pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).
Novel Synthetic 2,6-Dichloroisonicotinate Derivatives as Elicitors for Plant Secondary Metabolites : This research focuses on the synthesis and evaluation of novel 2,6-dichloroisonicotinic acid derivatives as potential elicitors to induce the biosynthesis of plant secondary metabolites. The study provides insights into using synthetic analogues for enhancing secondary metabolism in plant cell cultures (Qian, Zhao, Xu, Qian, & Zhong, 2006).
Biocatalytic Hydrolysis of Chlorinated Nicotinamides : This paper explores the use of an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, including 2-chloronicotinic acid. It highlights the enzyme's potential in the enzymatic production of 2-chloronicotinic acid, an important building block for agrochemicals and pharmaceuticals (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5,6-Trichloronicotinic acid are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions and is stored at 2-8°C .
Metabolic Pathways
Given its structural similarity to nicotinic acid, it may be involved in similar metabolic pathways .
Transport and Distribution
Given its structural similarity to nicotinic acid, it may be transported and distributed in a similar manner .
Subcellular Localization
Given its structural similarity to nicotinic acid, it may be localized in similar subcellular compartments .
Properties
IUPAC Name |
2,5,6-trichloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRZCYSCMZVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400571 | |
Record name | 2,5,6-trichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54718-39-7 | |
Record name | 2,5,6-trichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,6-Trichloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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